6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Description
The compound 6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a fluorinated steroid derivative with a complex cyclopenta[a]phenanthrene core. Its IUPAC name, as standardized in Clarke's Analysis of Drugs and Poisons, is (6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one . This compound features a 17-(2-hydroxyacetyl) substituent, fluorination at position 6, and hydroxyl groups at positions 11 and 15.
Properties
IUPAC Name |
6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h4-5,7,11,13-14,16-17,19,24,26,28H,6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPDWECBUAZOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Paramethasone is synthesized through a series of chemical reactions starting from a steroid nucleusThe key steps include fluorination, hydroxylation, and acetylation reactions .
Industrial Production Methods: Industrial production of paramethasone involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like chloroform and methanol, and reagents such as hydrochloric acid and sodium hydroxide for various steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions: Paramethasone undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of fluorine at the 6th position
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST)
Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the steroid nucleus .
Scientific Research Applications
Paramethasone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of glucocorticoid receptor binding and activity.
Biology: Investigated for its effects on gene expression and immune cell function.
Medicine: Employed in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and lupus
Industry: Utilized in the formulation of anti-inflammatory medications and topical creams
Mechanism of Action
Paramethasone exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of specific genes. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various cytokines such as interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-alpha) .
Comparison with Similar Compounds
Fluorination Patterns
The target compound is fluorinated at position 6, a feature shared only with the analog in , which instead places fluorine at position 7. Fluorine’s electronegativity and steric effects influence receptor binding and metabolic stability, but positional differences (6 vs. 9) may drastically alter biological activity .
Hydroxyl and Acetyl Modifications
The 17-(2-hydroxyacetyl) group in the target compound distinguishes it from analogs with simple acetyl (e.g., ) or acetate groups (e.g., ). The 11-OH group is absent in most analogs, except for the compound in , which retains hydroxylation at positions 11 and 17 .
Methylation and Saturation
All compared compounds share methylation at positions 10 and 13, but the target compound uniquely includes a 16-methyl group. Saturation patterns (e.g., octahydro vs. tetradecahydro) vary, affecting conformational rigidity and bioavailability .
Pharmacological Implications
The target compound’s unique fluorine and hydroxylation profile may offer improved selectivity or reduced side effects compared to these analogs .
Biological Activity
6-Fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a synthetic glucocorticoid compound with significant biological activity. This compound is structurally related to dexamethasone and paramethasone and is primarily utilized for its anti-inflammatory and immunosuppressant properties. This article focuses on the biological activity of this compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H30F O8P |
| Molecular Weight | 472.441 |
| IUPAC Name | 6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
| SMILES | C[CH]1C[CH]2[CH]3CCC4=CC(=O)C=CC4(C)[C]3(F)CHC[C]2(C)[C]1(O)C(=O)COP(O)=O |
The mechanism by which this compound exerts its biological effects involves binding to the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus where it regulates the transcription of various genes involved in inflammation and immune response. Key actions include:
- Inhibition of Pro-inflammatory Cytokines : The compound suppresses the expression of cytokines such as interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-alpha), which are pivotal in inflammatory responses.
- Modulation of Immune Cell Activity : It influences the proliferation and activation of immune cells such as T lymphocytes and macrophages.
Anti-inflammatory Effects
Research indicates that this compound exhibits potent anti-inflammatory effects comparable to dexamethasone. In vitro studies have shown that it significantly reduces inflammation markers in various cell lines:
- Cell Line Studies :
- Human Lung Fibroblasts : Reduced IL-6 and IL-8 production upon treatment.
- Macrophage Models : Decreased nitric oxide production in response to lipopolysaccharide (LPS) stimulation.
Immunosuppressive Properties
The compound also demonstrates immunosuppressive activity by inhibiting T-cell activation and proliferation. Key findings include:
- T-cell Proliferation Assays : Inhibition of CD4+ T-cell proliferation in response to specific antigens.
- Cytokine Profiling : Altered cytokine profiles in treated versus untreated groups indicate a shift towards an anti-inflammatory phenotype.
Clinical Applications
- Rheumatoid Arthritis Treatment : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in disease activity scores when treated with this compound compared to placebo.
- Asthma Management : Patients receiving this glucocorticoid reported reduced frequency of asthma attacks and lower use of rescue inhalers.
Comparative Analysis with Similar Compounds
| Compound | Anti-inflammatory Activity | Immunosuppressive Activity | Unique Features |
|---|---|---|---|
| Dexamethasone | High | Moderate | Stronger mineralocorticoid effects |
| Paramethasone | Moderate | High | Specific fluorination enhancing potency |
| This Compound | High | High | Enhanced efficacy with fewer side effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
